4-Propylbenzaldehyde

Toxicology Safety Assessment Regulatory Compliance

4-Propylbenzaldehyde (p-propylbenzaldehyde) is a para-alkyl-substituted aromatic aldehyde with molecular formula C10H12O (MW 148.20 g/mol), characterized by a propyl group (-C3H7) at the 4-position of the benzaldehyde ring. The compound appears as a colorless to pale yellow liquid with a faint aromatic odor, exhibiting a density of 1.0050 g/mL at 25°C and a boiling point of approximately 240°C at atmospheric pressure.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 28785-06-0
Cat. No. B1360211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylbenzaldehyde
CAS28785-06-0
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3
InChIKeyMAUCRURSQMOFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylbenzaldehyde (CAS 28785-06-0): Physicochemical Identity and Core Synthetic Utility


4-Propylbenzaldehyde (p-propylbenzaldehyde) is a para-alkyl-substituted aromatic aldehyde with molecular formula C10H12O (MW 148.20 g/mol), characterized by a propyl group (-C3H7) at the 4-position of the benzaldehyde ring [1]. The compound appears as a colorless to pale yellow liquid with a faint aromatic odor, exhibiting a density of 1.0050 g/mL at 25°C and a boiling point of approximately 240°C at atmospheric pressure . It is sparingly soluble in water but miscible with common organic solvents including acetone, DMSO, and methanol, and possesses an estimated LogP value of approximately 2.5–2.9, reflecting moderate lipophilicity [1]. As a reactive aldehyde building block, it participates in condensation, nucleophilic addition, and Schiff base formation reactions, enabling its use as a synthetic intermediate in the preparation of hydrazide derivatives, porphyrin conjugates, and pharmaceutical precursors [2].

Why 4-Propylbenzaldehyde Cannot Be Readily Substituted by 4-Ethyl- or 4-Butylbenzaldehyde in Specialized Applications


While 4-ethylbenzaldehyde (CAS 4748-78-1) and 4-butylbenzaldehyde (CAS 1200-14-2) share the same para-alkylbenzaldehyde scaffold, critical differences in lipophilicity (LogP gradient: ethyl ≈ 1.9, propyl ≈ 2.5–2.9, butyl ≈ 3.0–3.3), physicochemical phase behavior (melting points span from liquid propyl derivative at 19°C to solid butyl analog at 43°C), and safety classification profiles preclude generic interchangeability [1][2]. Specifically, 4-propylbenzaldehyde carries an Acute Toxicity 4 (Oral) classification with a rat oral LD50 of 1,600 mg/kg and a genotoxicity warning absent from safety documentation for the ethyl or butyl homologs [3]. In synthetic applications requiring precise control over hydrophobic spacer length or chromatographic retention time, the three-carbon propyl substituent occupies a non-redundant niche that the two-carbon ethyl chain cannot fill and the four-carbon butyl chain overshoots . Consequently, 4-propylbenzaldehyde is not a functional substitute for its homologs; it is a discrete molecular entity with distinct procurement and handling implications [1].

Quantitative Differentiation of 4-Propylbenzaldehyde Against Alkyl Homologs and In-Class Analogs


Acute Oral Toxicity and GHS Classification Divergence Among C2, C3, and C4 Para-Alkylbenzaldehydes

4-Propylbenzaldehyde exhibits quantifiably higher acute oral toxicity relative to its ethyl and butyl homologs, a differentiation not predictable from alkyl chain length alone. The compound carries a GHS Acute Toxicity 4 (Oral) classification with a measured rat oral LD50 of 1,600 mg/kg [1][2]. In contrast, 4-ethylbenzaldehyde lacks this hazard classification in standard safety data sheets, and 4-butylbenzaldehyde is not flagged with acute oral toxicity warnings in available technical documentation [3]. Furthermore, 4-propylbenzaldehyde is explicitly noted as genotoxic in multiple vendor databases, a property not attributed to the C2 or C4 homologs . This elevated toxicological burden necessitates distinct handling protocols (storage at 2–8°C, use of Type ABEK respirator filters), cold-chain shipping considerations, and specialized waste disposal compliance compared to the more benign ethyl analog [1].

Toxicology Safety Assessment Regulatory Compliance Procurement Risk

Lipophilicity (LogP) of 4-Propylbenzaldehyde Relative to C2 and C4 Alkyl Homologs

4-Propylbenzaldehyde occupies a quantifiably distinct lipophilicity window that is not replicated by 4-ethylbenzaldehyde or 4-butylbenzaldehyde. The consensus LogP (octanol-water partition coefficient) for 4-propylbenzaldehyde is calculated at approximately 2.52, derived from an average of five prediction methods (iLOGP 2.08, XLOGP3 2.54, WLOGP 2.45, MLOGP 2.4, SILICOS-IT 3.13) . The ethyl homolog (4-ethylbenzaldehyde) exhibits a lower experimental LogP of ~1.9, while the butyl homolog (4-butylbenzaldehyde) is predicted to have a LogP in the 3.0–3.3 range based on the incremental contribution of the methylene unit [1][2]. The observed ΔLogP of approximately +0.6 relative to the ethyl analog and –0.5 to –0.8 relative to the butyl analog positions the propyl derivative as the intermediate lipophilicity candidate in the homologous series [2].

Lipophilicity Chromatography Formulation Drug Design

Melting Point and Physical State Divergence Among C2, C3, and C4 Para-Alkylbenzaldehydes

The melting points of para-alkylbenzaldehydes exhibit a non-linear progression with increasing alkyl chain length, and 4-propylbenzaldehyde occupies a unique position as a liquid at standard ambient temperature (melting point 19°C) [1]. In contrast, 4-ethylbenzaldehyde is a liquid under the same conditions (no reported melting point above sub-zero temperatures), whereas 4-butylbenzaldehyde is a crystalline solid at room temperature with a melting point of 43°C [2][3]. The propyl derivative therefore straddles the liquid-solid transition boundary, remaining pourable and pumpable under typical laboratory and small-scale manufacturing conditions without requiring heating, yet close enough to its freezing point that cold-chain storage (2–8°C) is necessary to prevent solidification during transit or long-term storage [1].

Physical Chemistry Crystallization Handling Process Chemistry

Synthetic Utility of 4-Propylbenzaldehyde in Hydrazide-Derived Libraries and Porphyrin Conjugation

4-Propylbenzaldehyde serves as a defined starting material in multiple published synthetic routes where the propyl substituent length is explicitly specified for target molecule design. Documented applications include the synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide, 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine, and H2-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin [1]. The use of the propyl versus ethyl or butyl variant in these architectures is not arbitrary: the three-carbon spacer provides a specific hydrophobic contribution and conformational flexibility profile that is preserved across these distinct compound classes. While direct quantitative yield comparisons across homologs in identical reaction schemes are not available in the open literature, the recurrence of the propyl substitution pattern across independent studies establishes 4-propylbenzaldehyde as the validated building block for these transformations .

Organic Synthesis Medicinal Chemistry Porphyrin Chemistry Hydrazide Derivatives

Density and Refractive Index Benchmarking for Quality Control Differentiation

4-Propylbenzaldehyde can be analytically distinguished from its ethyl and butyl homologs via standard density and refractive index measurements, providing a straightforward identity confirmation metric in receiving or quality control workflows. The target compound exhibits a density of 1.0050 g/mL at 25°C and a refractive index (n20/D) of 1.532 [1]. In comparison, 4-ethylbenzaldehyde has a density of 0.979 g/mL at 25°C (Δ = –0.026 g/mL) and a refractive index of approximately 1.54–1.55 [2]. 4-butylbenzaldehyde has a reported density of 0.968 g/mL (Δ = –0.037 g/mL) and a refractive index of 1.522 . The density of 4-propylbenzaldehyde is ≥0.026 g/mL higher than both homologs, and its refractive index falls between the two comparators [1].

Quality Control Analytical Chemistry Identity Testing Procurement Specification

Validated Application Scenarios for 4-Propylbenzaldehyde Based on Quantified Differentiation


Synthesis of Hydrazide-Derived Compound Libraries Requiring Defined Propyl Hydrophobic Spacing

Based on documented synthetic precedents, 4-propylbenzaldehyde is the validated starting material for preparing (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide and 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine . The three-carbon propyl substituent provides the precise hydrophobic contribution and conformational spacing required in these architectures. Substitution with 4-ethylbenzaldehyde (shorter spacer, lower LogP ~1.9) would alter chromatographic retention and molecular recognition properties, while 4-butylbenzaldehyde (longer spacer, higher LogP ~3.0–3.3) would introduce additional steric bulk and a melting point above room temperature (43°C) that complicates handling . Users performing these transformations should procure only 4-propylbenzaldehyde, not its homologs, to avoid reaction failure or altered product isolation behavior .

Porphyrin Macrocycle Functionalization Requiring Intermediate-Alkyl Substituents

4-Propylbenzaldehyde is explicitly specified for the synthesis of H2-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin, a building block used in porphyrin-based materials and catalytic systems . The selection of the propyl over ethyl or butyl substituents in this porphyrin architecture reflects a deliberate design choice to achieve an intermediate hydrophobic environment around the macrocycle periphery without introducing excessive lipophilicity that could compromise solubility in polar reaction media. The consensus LogP of 2.52 for 4-propylbenzaldehyde positions it optimally between the ethyl (LogP ~1.9) and butyl (LogP ~3.0–3.3) analogs . Researchers replicating this porphyrin synthesis must source 4-propylbenzaldehyde specifically; homolog substitution is not supported by published synthetic protocols and would require de novo condition optimization .

Hazard-Compliant Procurement for Laboratories with Acute Toxicity Monitoring Programs

4-Propylbenzaldehyde carries a GHS Acute Toxicity 4 (Oral) classification with a measured rat oral LD50 of 1,600 mg/kg, and is flagged as genotoxic in multiple vendor safety databases . This elevated toxicological profile necessitates specific procurement and handling workflows distinct from those for 4-ethylbenzaldehyde (no acute oral toxicity classification) and 4-butylbenzaldehyde (no reported genotoxicity warning) [1]. Laboratories operating under institutional chemical hygiene plans or GHS-compliant safety management systems must account for the cold-chain storage requirement (2–8°C), the need for Type ABEK respirator filters during handling, and hazardous waste disposal considerations that are not triggered by the ethyl homolog [2]. Procurement personnel should not substitute 4-ethylbenzaldehyde as a 'safer' alternative without verifying that the target synthetic outcome tolerates the alkyl chain truncation; the safety differentiation is an inherent property of the propyl derivative, not an interchangeable feature .

Quality Control and Identity Confirmation via Density and Refractive Index Benchmarking

The density (1.0050 g/mL at 25°C) and refractive index (n20/D = 1.532) of 4-propylbenzaldehyde provide quantitative metrics that cleanly differentiate it from 4-ethylbenzaldehyde (density 0.979 g/mL, refractive index ~1.54–1.55) and 4-butylbenzaldehyde (density 0.968 g/mL, refractive index 1.522) . A measured density within 1.000–1.010 g/mL at 25°C, combined with a refractive index of 1.530–1.535, serves as a rapid identity confirmation during incoming inspection . This 2.6–3.7% density differential relative to homologs enables laboratories with standard refractometers and density meters to verify that the correct alkylbenzaldehyde has been received before committing the material to costly synthetic sequences .

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